molecular formula C9H9NO B1520658 5-Amino-1H-inden-2(3H)-one CAS No. 1187983-73-8

5-Amino-1H-inden-2(3H)-one

Cat. No.: B1520658
CAS No.: 1187983-73-8
M. Wt: 147.17 g/mol
InChI Key: VHXXOPUAASYZCC-UHFFFAOYSA-N
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Description

5-Amino-1H-inden-2(3H)-one hydrochloride (CAS 1314928-84-1) is a chemical compound serving as a versatile building block in organic synthesis and pharmaceutical research . Compounds featuring the indane scaffold, such as this one, are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules . Researchers utilize these core structures to develop novel therapeutics, particularly for inflammatory and autoimmune diseases . As a key synthetic intermediate, this compound can be used to access more complex structures for biological screening and mechanism of action studies . The indane core is known for its potential in drug discovery, and related analogues have shown promise in preclinical research, such as inhibiting specific enzymes like lipoxygenase (LOX) and modulating cytokine activity . Please handle this product with care. Refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information. The compound should be stored in an inert atmosphere at room temperature to ensure stability . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-amino-1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXXOPUAASYZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-1H-inden-2(3H)-one, also known as 5-Aminoindanone, is a heterocyclic compound with significant potential in medicinal chemistry. Its unique indene structure combined with an amino functional group contributes to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₉H₁₀ClN₁O
  • Molecular Weight : Approximately 185.64 g/mol
  • Structure : The compound features a fused ring system characteristic of indenes, which enhances its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may be effective against both Gram-positive and Gram-negative bacteria, although specific mechanisms of action remain to be elucidated.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the following table:

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against resistant strains
Escherichia coli64 µg/mLModerate effectiveness observed
Pseudomonas aeruginosa128 µg/mLLimited activity noted

These findings indicate that while the compound shows promise as an antimicrobial agent, its efficacy varies significantly among different bacterial species.

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. A study conducted on prostate and breast cancer cell lines demonstrated varying levels of cytotoxicity:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)15Induction of apoptosis via mitochondrial pathways
PC-3 (Prostate)20Cell cycle arrest and apoptosis induction

The compound was shown to induce apoptosis through mitochondrial membrane potential disruption, suggesting a potential role in cancer therapy .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The amino group in this compound enhances polarity and solubility in polar solvents compared to halogenated analogs like 5-Bromo-1H-inden-2(3H)-one . Halogenated derivatives (e.g., Br, Cl) exhibit higher molecular weights and may serve as electrophilic intermediates in Suzuki-Miyaura couplings .

Positional Isomerism: In 5-Chloro-2,3-dihydro-1H-inden-1-amine, the amino group at the 1-position (vs.

Synthetic Utility :

  • Chiral analogs like (s)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride highlight the role of stereochemistry in medicinal chemistry, enabling enantioselective synthesis .

Preparation Methods

Nitration and Reduction of 5-Nitro-1H-inden-2(3H)-one

  • Step 1: Selective nitration of 1H-inden-2(3H)-one to introduce a nitro group at the 5-position.
  • Step 2: Catalytic hydrogenation or chemical reduction of the nitro group to the amino group, yielding this compound.

This classical approach leverages the electrophilic aromatic substitution of the indanone ring and subsequent reduction. Reaction conditions typically involve mild nitrating agents (e.g., nitric acid in acetic acid) and hydrogenation catalysts such as Pd/C under atmospheric or elevated pressure.

Direct Amination via Buchwald-Hartwig Coupling

  • Palladium-catalyzed amination of 5-halogenated inden-2(3H)-one derivatives with ammonia or amine sources.
  • This method offers regioselective introduction of the amino group under milder conditions and avoids the need for reduction steps.

Typical conditions include Pd(0) catalysts, phosphine ligands, and bases like sodium tert-butoxide in polar aprotic solvents (e.g., toluene or dioxane) at elevated temperatures (80–120 °C).

Sequential Suzuki–Miyaura Coupling and Petasis Cyclization

Although primarily reported for 1-amino-1H-indenes, this method can be adapted for 5-amino derivatives:

  • Step 1: Suzuki–Miyaura coupling of 1,2-bis(boronates) with appropriate halogenated precursors.
  • Step 2: Petasis cyclization to form the amino indenone scaffold.

This approach offers modular synthesis with good functional group tolerance and moderate to good yields, as demonstrated in related indene syntheses.

Reaction Conditions and Optimization

Method Key Reagents/Conditions Yield (%) Notes
Nitration + Reduction HNO3/AcOH; Pd/C, H2 (1 atm), EtOH 60–75 Requires careful control to avoid over-nitration
Buchwald-Hartwig Amination Pd catalyst, phosphine ligand, NaOtBu, toluene, 100 °C 50–65 High regioselectivity; avoids reduction step
Suzuki–Miyaura + Petasis Cyclization Pd catalyst, boronate esters, base, followed by amination 55–70 Versatile; suitable for analog synthesis

Detailed Research Findings

  • Nitration and Reduction: This traditional route remains widely used due to the commercial availability of starting materials and straightforward reaction steps. However, the nitration step requires controlled temperature and stoichiometry to prevent polynitration or ring degradation. Reduction using Pd/C under hydrogen atmosphere effectively converts the nitro group to the amino group with minimal side products.

  • Buchwald-Hartwig Amination: Recent studies emphasize the efficiency of palladium-catalyzed amination for introducing amino groups in heterocyclic compounds. This method reduces the number of steps and improves atom economy. Optimization of ligand and base is crucial to maximize yields and minimize catalyst poisoning.

  • Suzuki–Miyaura Coupling/Petasis Cyclization: Although primarily applied to 1-amino-1H-indenes, this sequential reaction strategy offers a promising alternative for synthesizing 5-amino derivatives by modifying the coupling partners. This method benefits from mild conditions and the ability to introduce diverse substituents, facilitating structure-activity relationship studies.

Analytical Characterization of this compound

Reliable analytical techniques confirm the structure and purity of the synthesized compound:

Technique Purpose Typical Data/Observation
¹H NMR Spectroscopy Structural confirmation Aromatic protons δ 6.8–7.5 ppm; NH2 protons δ 4.5–5.0 ppm
Mass Spectrometry Molecular weight confirmation Molecular ion peak at m/z consistent with C9H9NO (approx. 147 g/mol)
HPLC Purity assessment Purity ≥ 98% using C18 column and acetonitrile/water gradient
IR Spectroscopy Functional group identification NH2 stretching at ~3300 cm⁻¹; C=O stretching at ~1700 cm⁻¹

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Advantages Limitations
Nitration + Reduction 1H-inden-2(3H)-one HNO3/AcOH; Pd/C, H2 Simple, well-established Risk of over-nitration
Buchwald-Hartwig Amination 5-Halo-1H-inden-2(3H)-one Pd catalyst, phosphine ligand, base, heat High selectivity, fewer steps Requires expensive catalysts
Suzuki–Miyaura + Petasis Cyclization Boronate esters, halogenated precursors Pd catalyst, base, amination reagents Modular, versatile Moderate yields, multi-step

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1H-inden-2(3H)-one
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